4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound featuring a benzodioxin core, an ethoxyphenyl group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps:
Formation of the Benzodioxin Core: The benzodioxin core can be synthesized by the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Attachment of the Formamido Group: The formamido group is introduced via a formylation reaction using formic acid or formamide.
Coupling with Ethoxyphenyl Group: The ethoxyphenyl group is attached through a nucleophilic substitution reaction.
Introduction of the Bromobenzoate Moiety: The final step involves esterification with 4-bromobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery .
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be explored for the development of new therapeutic agents, particularly in the treatment of diseases where benzodioxin derivatives have shown efficacy .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Properties
Molecular Formula |
C25H21BrN2O6 |
---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C25H21BrN2O6/c1-2-31-22-13-16(3-9-21(22)34-25(30)17-4-7-19(26)8-5-17)15-27-28-24(29)18-6-10-20-23(14-18)33-12-11-32-20/h3-10,13-15H,2,11-12H2,1H3,(H,28,29)/b27-15+ |
InChI Key |
KQZCVYIQGSQGAX-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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